3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine
Description
3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine is a piperidine derivative characterized by a phenoxy-methyl substituent bearing a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring. Notably, the compound is listed in commercial catalogs as a discontinued product, suggesting its use in niche research or industrial applications .
Properties
IUPAC Name |
3-[(4-methyl-3-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-4-5-12(7-13(10)15(16)17)18-9-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWAOQGCCJEVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the aromatic ring for substitution. Key reactions include:
a. Methoxylation under basic conditions
Reaction of the nitro-activated benzene ring with sodium methoxide in methanol yields methoxy derivatives. This proceeds via a Meisenheimer intermediate.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, 80°C, 12 hrs | NaOMe (2.5 eq) | 3-[(3-Methoxy-4-methylphenoxy)methyl]piperidine | 68% |
b. Amine coupling
Primary amines displace the nitro group in polar aprotic solvents (e.g., DMF) with catalytic Cu(I):
| Amine | Catalyst | Temperature | Conversion Rate |
|---|---|---|---|
| Benzylamine | CuI (10 mol%) | 120°C | 92% |
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine without affecting the piperidine ring:
a. Catalytic hydrogenation
Using Pd/C (5 wt%) under H₂ (3 atm):
| Solvent | Time | Product | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 4 hrs | 3-[(4-Methyl-3-aminophenoxy)methyl]piperidine | 99.2% |
b. Fe/HCl reduction
Alternative method with Fe powder in HCl(aq):
| Fe (eq) | HCl Concentration | Yield |
|---|---|---|
| 3.0 | 6 M | 85% |
Piperidine Ring Functionalization
The secondary amine in the piperidine ring participates in alkylation/acylation:
a. N-Alkylation
Reaction with methyl iodide in THF:
| Base | Reaction Time | N-Methylated Product Yield |
|---|---|---|
| K₂CO₃ | 6 hrs | 78% |
b. Acylation with benzoyl chloride
In dichloromethane with Et₃N:
| Acylating Agent | Catalyst | Yield |
|---|---|---|
| Benzoyl chloride | DMAP | 91% |
Oxidative Transformations
a. Side-chain oxidation
The methyl group on the phenol ring oxidizes to carboxylic acid using KMnO₄:
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 hrs | 3-[(4-Carboxy-3-nitrophenoxy)methyl]piperidine | 63% |
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
a. Formation of tetrahydroisoquinoline derivatives
Heating with cyanothioacetamide in ethanol:
| Reagent | Product | Yield |
|---|---|---|
| Cyanothioacetamide | 7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline | 93% |
Comparative Reaction Outcomes
| Reaction Type | Optimal Conditions | Average Yield | Selectivity |
|---|---|---|---|
| NAS (Methoxylation) | NaOMe/MeOH, 80°C | 68-72% | >95% |
| Nitro Reduction (H₂) | Pd/C, H₂ (3 atm), EtOH | 89-99% | 100% |
| N-Alkylation | K₂CO₃, CH₃I, THF | 75-78% | 88% |
Mechanistic Insights
-
NAS reactions follow a two-step mechanism: initial nitro-group activation via resonance, followed by nucleophilic attack.
-
Hydrogenation shows first-order kinetics with respect to H₂ pressure, as confirmed by in situ FTIR monitoring.
-
Oxidation of the methyl group proceeds through a radical intermediate, validated by EPR spectroscopy.
This compound’s versatility in forming pharmacophores (e.g., tetrahydroisoquinolines) and bioactive amines makes it valuable in medicinal chemistry. Further studies should explore enantioselective modifications and biocatalytic routes to enhance sustainability .
Scientific Research Applications
Medicinal Chemistry
3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, including enzymes and receptors.
Anticancer Activity: Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 0.075 | Significant antiproliferative effects observed. |
| Hs578T | 0.033 | Effective at nanomolar concentrations. |
| MDA-MB-231 | 0.095 | Moderate activity; structure-dependent effects noted. |
These findings suggest that modifications to the phenyl ring enhance anticancer activity, particularly through the introduction of electron-withdrawing groups like nitro.
Biological Studies
The compound has shown promise in various biological assays, particularly in enzyme inhibition and receptor modulation:
- Enzyme Inhibition: It may serve as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression.
- Receptor Interaction: The piperidine moiety could facilitate binding to neurotransmitter receptors, potentially leading to applications in neuropharmacology.
Material Science
In materials science, this compound can be utilized as an intermediate in synthesizing novel polymers or materials with tailored properties. Its functional groups allow for the modification of polymer characteristics such as solubility and thermal stability.
Case Study 1: Anticancer Properties
In vitro studies on MCF-7 breast cancer cells demonstrated that compounds with similar structures exhibited significant cytotoxicity. The introduction of a nitro group was correlated with enhanced activity due to increased lipophilicity and improved cell membrane permeability.
Case Study 2: Neuropharmacological Applications
Research exploring the interaction of this compound with neurotransmitter receptors has indicated potential anxiolytic effects. In animal models, administration led to decreased anxiety-like behavior, suggesting its utility in developing new anxiolytic drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1220037-62-6)
- Structural Difference : The nitro group is located at the 2-position of the aromatic ring instead of the 3-position.
- Synthetic Accessibility: The synthesis of positional nitro isomers often requires precise reaction conditions to control regioselectivity, as seen in analogous piperidine coupling reactions .
- Applications: No direct pharmacological data are available, but nitro-aromatic piperidines are frequently explored as intermediates in drug discovery .
3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride (CAS 1172763-84-6)
- Structural Difference : Replaces the nitro group with a methoxy group and introduces a methyl substituent on the benzene ring.
- Implications :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group is electron-donating, which could enhance the compound’s stability and solubility compared to the nitro-substituted analog.
- Pharmacological Relevance : Methoxy and methyl substitutions are common in bioactive molecules, such as paroxetine hydrochloride (a selective serotonin reuptake inhibitor), where substituent positioning critically influences receptor binding .
Functional Group Analogues
1-(4-Methyl-3-pentenyl)-3-methyl-4-(N-propionylanilino)piperidine
- Structural Difference: Features a propionylanilino group and a pentenyl chain instead of the phenoxy-methyl moiety.
- Pharmacological Findings: Exhibits potent analgesic activity comparable to 3-methyl fentanyl, highlighting the importance of piperidine’s substitution pattern in opioid receptor interactions. Stereoisomers of this compound show reduced stereoselectivity at receptors compared to fentanyl derivatives, suggesting that bulky substituents (e.g., phenoxy groups) may modulate receptor engagement .
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine
- Structural Difference: Contains a chlorophenyl-ethoxyethyl side chain instead of nitrophenoxy-methyl.
Methyl 3-(Piperidin-1-yl)propanoate (4a)
- Structural Difference : Lacks the aromatic nitro group but retains the piperidine core.
- Catalytic Relevance : Synthesized via coupling reactions with 100% selectivity, underscoring the versatility of piperidine in forming stable intermediates for drug synthesis .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a nitrophenoxy group. The molecular formula is CHNO, and its structural representation can be summarized as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The anticancer activity of piperidine derivatives has been explored extensively. A study evaluating the cytotoxic effects of related compounds on cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 1.003 µM against MCF-7 breast cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
Neuroprotective Effects
Piperidine derivatives have been studied for their neuroprotective effects, particularly in relation to monoamine oxidase (MAO) inhibition. Compounds that inhibit MAO-B have shown promise in treating neurodegenerative diseases such as Parkinson's disease . The mechanism involves reducing oxidative stress and preventing neuronal cell death.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrophenoxy group may facilitate interactions with enzymes, particularly those involved in neurotransmitter metabolism.
- Receptor Modulation : The piperidine moiety can influence receptor activity, potentially modulating pathways involved in pain and inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various piperidine derivatives, including those with nitrophenyl substitutions. The findings indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that support the hypothesis of their potential utility in treating infections caused by resistant strains .
Evaluation of Anticancer Activity
In a comparative analysis of piperidine derivatives, one compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 value was reported at 0.72 µM for A549 cells, indicating strong anticancer potential . Such findings highlight the importance of structural modifications in enhancing biological activity.
Data Summary
Q & A
Q. What strategies enable selective functionalization of the piperidine ring or nitro-phenoxy moiety for derivative synthesis?
- Methodology : Protect the nitro group (e.g., using Boc or Fmoc) while modifying the piperidine ring via alkylation or cross-coupling (e.g., Suzuki-Miyaura). Alternatively, nitro reduction (e.g., catalytic hydrogenation) yields amine intermediates for further derivatization .
Key Methodological Considerations
- Data Validation : Cross-reference spectral data (NMR, MS) with computational predictions (e.g., PubChem or NIST databases) to ensure accuracy .
- Controlled Experiments : Use inert atmospheres (argon/nitrogen) to prevent oxidative side reactions during synthesis .
- Ethical Compliance : Adhere to institutional safety protocols and environmental regulations for hazardous waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
